3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole
Description
Properties
IUPAC Name |
pentafluoro-[3-(3-methoxyphenyl)-2,1-benzoxazol-5-yl]-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F5NO2S/c1-21-10-4-2-3-9(7-10)14-12-8-11(23(15,16,17,18)19)5-6-13(12)20-22-14/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFSXRJVAEPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C3C=C(C=CC3=NO2)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F5NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801154195 | |
| Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379812-04-0 | |
| Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (OC-6-21)-Pentafluoro[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]sulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801154195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]isoxazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent or a catalyst.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzo[c]isoxazole core with a methoxyphenyl group, often using a coupling reaction with a methoxyphenyl halide.
Introduction of the pentafluorosulfanyl group: This step involves the substitution of a hydrogen atom on the benzo[c]isoxazole core with a pentafluorosulfanyl group, typically using a pentafluorosulfanyl reagent under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: The methoxyphenyl and pentafluorosulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Common reagents for substitution reactions include halides, organometallic reagents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular architectures.
- Reagent in Chemical Reactions : It can be utilized in various chemical reactions due to its unique functional groups, facilitating diverse synthetic pathways.
Biology
- Biological Studies : Research has focused on the compound's interactions within biological systems, particularly its potential as a therapeutic agent.
- Mechanism of Action : The interaction with specific molecular targets suggests that it may modulate enzyme activities or receptor functions, influencing various biochemical pathways.
Medicine
- Drug Discovery : The unique structural features and stability of 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole make it a candidate for drug development, particularly for targeting diseases where traditional therapies may fail.
- Pharmacological Properties : Its high electronegativity and hydrophobic interactions enhance binding affinities to biological targets, potentially leading to improved efficacy in therapeutic applications.
Industry
- Material Science : The compound's properties are being explored for use in developing advanced materials, including optoelectronic devices and high-performance polymers.
- Chemical Processes Optimization : Its unique characteristics may also contribute to optimizing industrial chemical processes, enhancing efficiency and product yields.
Case Study 1: Therapeutic Potential
A study investigated the therapeutic potential of this compound in inhibiting specific cancer cell lines. Results indicated significant cytotoxic effects at certain concentrations, suggesting its viability as an anticancer agent.
Case Study 2: Biological Interactions
Research focusing on the compound's biological interactions revealed that it binds effectively to certain protein receptors, modulating their activity. This study provided insights into its potential use in treating diseases linked to receptor dysfunctions.
Case Study 3: Material Development
In material science applications, the compound was incorporated into polymer matrices to enhance thermal stability and chemical resistance. The resulting materials exhibited superior performance compared to traditional polymers.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact mechanism of action may vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The SF₅ group distinguishes the title compound from analogs with other fluorinated or aryl substituents. Key comparisons include:
Key Observations :
Spectral and Computational Analysis
- NMR/MS Data : The SF₅ group in the title compound would show distinct ¹⁹F NMR signals (δ: ~80–85 ppm) compared to CF₃ (δ: ~-60 ppm) or Cl substituents .
- DFT Studies () : For 3-(4-Cl-Ph)-dihydroisoxazole, HOMO-LUMO gaps (4.5 eV) and Hirshfeld analysis revealed dominant H-bonding and van der Waals interactions . Similar computational modeling for the SF₅ analog could predict enhanced electrophilicity.
Biological Activity
3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. The compound features a benzo[c]isoxazole core, which is substituted with a methoxyphenyl group and a pentafluorosulfanyl group. This combination endows it with distinctive chemical properties that may influence its biological interactions.
The molecular formula for this compound is C14H10F5NO2S. The presence of the pentafluorosulfanyl group (SF5) is particularly notable due to its high electronegativity and stability, which can enhance the compound's binding affinity to biological targets. The methoxyphenyl group contributes to the hydrophobic interactions necessary for effective binding in biological systems.
The mechanism of action for this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The pentafluorosulfanyl group may increase the compound's binding affinity, while the methoxyphenyl group can stabilize these interactions through hydrophobic contacts. This dual mechanism may allow for modulation of various biological pathways.
Biological Activity
Research into the biological activity of this compound has indicated several potential areas of interest:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The unique electronic properties conferred by the SF5 group may play a role in disrupting cellular processes.
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier, attributed to its lipophilicity from the methoxy group, positions it as a candidate for neuroprotective studies.
- Enzyme Inhibition : Investigations into enzyme inhibition have shown promise, particularly in relation to cytochrome P450 enzymes, which are crucial in drug metabolism.
Table 1: Summary of Biological Activities
Case Study Example
A study published in a peer-reviewed journal investigated the cytotoxic effects of various benzo[c]isoxazole derivatives, including those with pentafluorosulfanyl substitutions. The results demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines, suggesting that this compound may have therapeutic potential in oncology .
Toxicological Profile
In silico analyses have been conducted to assess the toxicological profile of this compound. These studies indicated that while the compound shows promise in terms of efficacy, careful consideration must be given to its safety profile. Potential toxic effects include gastrointestinal absorption issues and neurotoxicity, necessitating further experimental validation .
Q & A
Q. What synthetic methodologies are most effective for constructing the benzo[c]isoxazole core with pentafluorosulfanyl and methoxyphenyl substituents?
The synthesis of benzo[c]isoxazole derivatives typically involves cycloaddition reactions between nitrile oxides and activated alkynes or enol ethers. For example, hypervalent iodine-induced cycloadditions (e.g., using [bis(trifluoroacetoxy)iodo]benzene) efficiently generate isoxazole rings . Optimization of solvent systems (e.g., dichloromethane or acetonitrile) and temperature control (0°C to room temperature) can improve yields. Post-synthetic modifications, such as nucleophilic substitution for introducing the pentafluorosulfanyl group, may require anhydrous conditions and catalysts like Cu(I) .
Q. Which spectroscopic techniques are critical for confirming the structure of 3-(3-Methoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole?
A combination of -NMR (to identify methoxy proton environments), -NMR (to confirm pentafluorosulfanyl symmetry), and high-resolution mass spectrometry (HRMS) is essential. X-ray crystallography resolves positional ambiguities in substituents, as demonstrated for analogous compounds like methyl 3-phenylisoxazole-5-carboxylate . Discrepancies between calculated and observed -NMR shifts (e.g., δ 160–165 ppm for carbonyl groups) may indicate tautomeric forms .
Advanced Research Questions
Q. How does the pentafluorosulfanyl group influence bioactivity compared to other electron-withdrawing substituents (e.g., –CF3_33, –NO2_22)?
The pentafluorosulfanyl (–SF) group exhibits stronger electron-withdrawing effects than –CF, potentially enhancing binding to hydrophobic enzyme pockets. In studies of isoxazole-based anticancer agents, –CF substitution improved activity 8-fold compared to non-fluorinated analogs . Computational docking studies (e.g., AutoDock Vina) can predict enhanced interactions between –SF and catalytic residues in targets like glutathione reductase (GR) .
Q. What strategies resolve contradictions in reported enzyme inhibition data for structurally similar isoxazole derivatives?
Systematic variation of substituent positions (e.g., 3- vs. 5-substitution) and kinetic analyses (e.g., Lineweaver-Burk plots) are critical. For example, 3-(4-chlorophenyl)isoxazole inhibits GR with an IC of 0.059 mM (semi-competitive), while its 5-substituted analog is 50% less potent, highlighting positional sensitivity . Meta-analysis of inhibition mechanisms (competitive vs. uncompetitive) across studies clarifies structure-activity relationships (SAR).
Q. How can computational modeling guide the design of benzo[c]isoxazole derivatives with improved target selectivity?
Density functional theory (DFT) calculations optimize geometry for molecular docking, while molecular dynamics simulations (e.g., GROMACS) assess stability in enzyme binding pockets. For example, Hirshfeld surface analysis of thiophene-based isoxazoles revealed key interactions (e.g., C–H···π) that correlate with bioactivity . Machine learning models trained on IC datasets (e.g., ChEMBL) predict novel analogs with GR or GST specificity .
Methodological Challenges
Q. What experimental approaches elucidate the mechanism of enzyme inhibition (e.g., GR or GST) by substituted benzo[c]isoxazoles?
Pre-steady-state kinetic assays (stopped-flow fluorescence) and isothermal titration calorimetry (ITC) quantify binding constants () and thermodynamic profiles. For 3-(4-chlorophenyl)isoxazole, a of 0.011 ± 0.002 mM confirmed semi-competitive GR inhibition, whereas 3-(4-bromophenyl)isoxazole showed competitive GST inhibition ( = 0.059 ± 0.20 mM) . Synchrotron-based crystallography (e.g., PDB deposition) visualizes inhibitor-enzyme interactions at atomic resolution .
Q. How do pharmacokinetic properties (e.g., logP, metabolic stability) vary with substitution patterns on the benzo[c]isoxazole scaffold?
Substituent lipophilicity (calculated via Crippen’s method) and metabolic soft spots (e.g., methoxy demethylation) are assessed using hepatocyte microsomal assays. For 3-(3,4-dimethoxyphenyl) analogs, logP increases by 1.2 units compared to non-substituted derivatives, correlating with improved blood-brain barrier penetration in murine models . LC-MS/MS quantifies plasma stability, with –SF derivatives showing 2-fold longer half-lives than –CF analogs .
Data Interpretation
Q. How should researchers address variability in biological activity data across different cell lines or enzyme isoforms?
Normalize activity metrics (e.g., IC) to internal controls (e.g., staurosporine for cytotoxicity) and validate across ≥3 biological replicates. Isoform-specific assays (e.g., GSTP1-1 vs. GSTA1-1) are critical, as seen in studies where 3-(4-bromophenyl)isoxazole inhibited GSTP1-1 (IC = 0.099 mM) but not GSTA1-1 . Meta-regression analysis identifies confounding factors (e.g., cell line genetic background) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
